4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile

Chiral resolution Stereochemistry Enantiomeric purity

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is a chiral, polysubstituted aromatic building block comprising a 2,6-difluorobenzonitrile core bearing an (S)-configured 1-aminopentyl side chain at the 4-position. With a molecular formula of C12H14F2N2 and a molecular weight of 224.25 g/mol, this compound serves as a key intermediate or scaffold fragment in medicinal chemistry programs, particularly where defined stereochemistry at the alpha-carbon of the amine side chain is critical for target binding or downstream functionalization.

Molecular Formula C12H14F2N2
Molecular Weight 224.25 g/mol
Cat. No. B13050681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile
Molecular FormulaC12H14F2N2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=C(C(=C1)F)C#N)F)N
InChIInChI=1S/C12H14F2N2/c1-2-3-4-12(16)8-5-10(13)9(7-15)11(14)6-8/h5-6,12H,2-4,16H2,1H3/t12-/m0/s1
InChIKeyDXWQFFLMIMKLGC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile (CAS 1270044-36-4) for Chiral Research & Targeted Synthesis Applications


4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is a chiral, polysubstituted aromatic building block comprising a 2,6-difluorobenzonitrile core bearing an (S)-configured 1-aminopentyl side chain at the 4-position . With a molecular formula of C12H14F2N2 and a molecular weight of 224.25 g/mol, this compound serves as a key intermediate or scaffold fragment in medicinal chemistry programs, particularly where defined stereochemistry at the alpha-carbon of the amine side chain is critical for target binding or downstream functionalization . It is commercially available as a single enantiomer, distinguishing it from racemic or opposite-enantiomer preparations that may exhibit divergent biological outcomes .

Why Generic Substitution Fails for 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile: Stereochemical Identity and Physicochemical Precision


Substituting 4-((1S)-1-aminopentyl)-2,6-difluorobenzenecarbonitrile with its (1R)-enantiomer (CAS 1270069-39-0) or the racemic mixture (CAS 1270443-80-5) introduces a critical variable: the three-dimensional orientation of the primary amine governs diastereomeric relationships in downstream products and directly impacts chiral recognition at biological targets. Even small changes in the amine side chain length, fluorine substitution pattern, or stereochemistry can fundamentally alter target selectivity, metabolic stability, and off-target liability, making blind substitution of in-class analogs a high-risk procurement strategy without confirmatory biological data .

Quantitative Differentiation Evidence for 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile


Absolute Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The target compound is the homochiral (S)-enantiomer, defined by the Cahn-Ingold-Prelog (S) configuration at the alpha-carbon of the 1-aminopentyl substituent . Its closest structural analogs include the (R)-enantiomer (CAS 1270069-39-0) and the racemic mixture (CAS 1270443-80-5) . Procurement of the single (S)-enantiomer ensures that all downstream synthetic intermediates and final compounds retain defined stereochemistry, eliminating the need for chiral separation and the associated yield loss.

Chiral resolution Stereochemistry Enantiomeric purity

Predicted Lipophilicity (LogP) and Drug-Likeness Compared to 2,6-Difluorobenzonitrile Parent Scaffold

The computed partition coefficient (LogP) for 4-((1S)-1-aminopentyl)-2,6-difluorobenzenecarbonitrile is 3.03, as estimated by the vendor's in silico prediction . This is substantially higher than the parent 2,6-difluorobenzonitrile scaffold (predicted LogP ~1.5) [1]. The increased lipophilicity broadens the compound's suitability for targeting hydrophobic enzyme pockets but reduces aqueous solubility relative to simpler benzonitrile derivatives.

Lipophilicity LogP Drug-likeness Permeability

Hydrogen Bonding Capacity and Topological Polar Surface Area (TPSA) Differentiation

The target compound possesses a Topological Polar Surface Area (TPSA) of 49.81 Ų , which falls within the classical range for good oral bioavailability (typically <140 Ų). Notably, the primary amine contributes only one hydrogen bond donor (HBD), while 2,6-difluorobenzonitrile itself has zero HBD [1]. This introduces a strategic synthetic handle for amide coupling or reductive amination without excessive polarity that could limit blood-brain barrier penetration.

TPSA Hydrogen bonding Bioavailability CNS penetration

Commercial Purity Specification: 98% Guaranteed Purity for Reliable SAR and Scale-Up

LeYan supplies 4-((1S)-1-aminopentyl)-2,6-difluorobenzenecarbonitrile at a guaranteed purity of 98% . While enantiomeric excess (ee) is not explicitly quantified by the vendor, the nominal chemical purity exceeds that of many non-certified research-grade intermediates, minimizing the risk of confounding impurities in structure-activity relationship (SAR) studies. AKSci also offers the compound with full quality assurance documentation .

Chemical purity Quality assurance Reproducibility

Priority Application Scenarios for 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile Procurement


Chiral Fragment-Based Drug Discovery Requiring Defined (S)-Stereochemistry

The (S)-configured 1-aminopentyl side chain provides a chiral amine handle for constructing focused libraries where stereochemistry dictates target engagement. The single enantiomer avoids the need for chiral preparatory chromatography, saving time and cost in hit-to-lead optimization programs targeting stereosensitive binding pockets .

Synthesis of CNS-Penetrant Lead Compounds Leveraging Balanced Lipophilicity

With a predicted LogP of 3.03 and a TPSA of 49.81 Ų, this building block is well-suited for CNS drug discovery campaigns where intermediate lipophilicity supports blood-brain barrier permeability while retaining sufficient polarity for solubility [1]. It serves as a direct replacement for simpler 2,6-difluorobenzonitrile scaffolds when increased target affinity is required.

Amide Coupling and Reductive Amination Platforms Utilizing the Primary Amine Anchor

The primary amine functional group serves as a versatile synthetic handle for amide bond formation, reductive amination, or sulfonamide synthesis, enabling rapid diversification of the difluorobenzonitrile core into libraries of potential kinase inhibitors or other therapeutic candidates .

Receptor Tyrosine Kinase (RTK) Inhibitor Scaffold Assembly

2,6-Difluorobenzonitrile-containing compounds have been associated with receptor tyrosine kinase inhibition. The (S)-aminopentyl-substituted variant provides a pre-functionalized core for constructing ATP-competitive or allosteric kinase inhibitors where the fluorine atoms improve metabolic stability and the chiral amine enables selective interactions [2].

Quote Request

Request a Quote for 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.